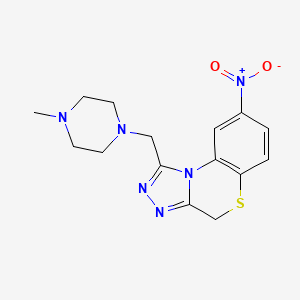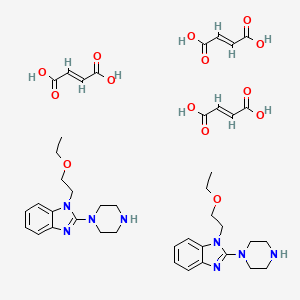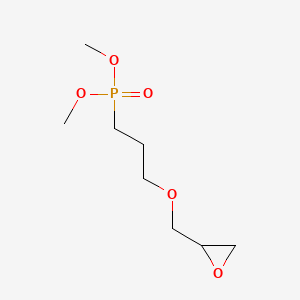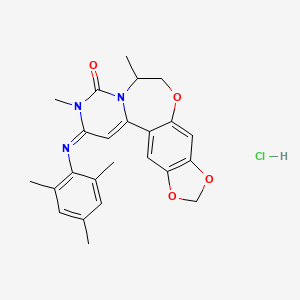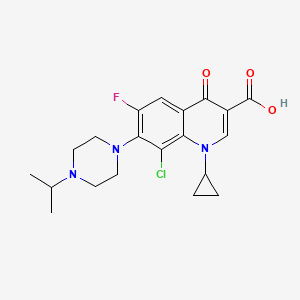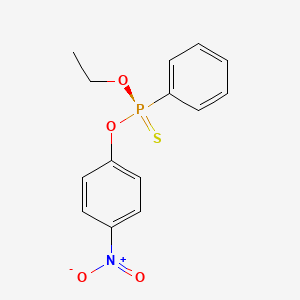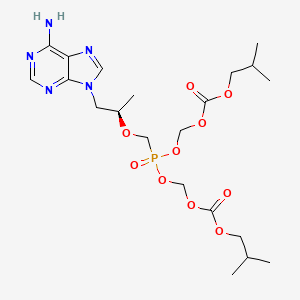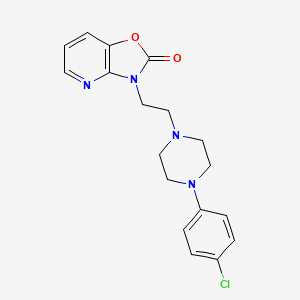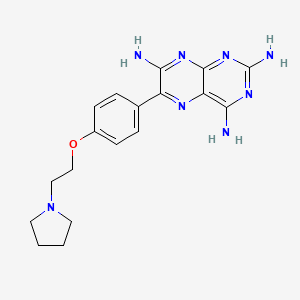
Pteridine-2,4,7-triamine, 6-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pteridin-2,4,7-triamin, 6-(4-(2-(1-Pyrrolidinyl)ethoxy)phenyl)- ist eine komplexe organische Verbindung mit der Summenformel C18H22N8O. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Pteridin-Kern umfasst, der mit einer Pyrrolidinyl-Ethoxy-Phenylgruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Pteridin-2,4,7-triamin, 6-(4-(2-(1-Pyrrolidinyl)ethoxy)phenyl)- umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Vorstufen. Zu den wichtigsten Schritten gehören die Bildung des Pteridin-Kerns und die anschließende Einführung der Pyrrolidinyl-Ethoxy-Phenylgruppe. Häufig verwendete Reagenzien in diesen Reaktionen sind Amine, Aldehyde und verschiedene Katalysatoren, die die Bildung der gewünschten Bindungen erleichtern .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann optimierte Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet häufig den Einsatz fortschrittlicher Techniken wie Durchflussreaktoren und automatisierten Syntheseplattformen, um den Prozess zu optimieren und die Produktionskosten zu senken .
Analyse Chemischer Reaktionen
Reaktionstypen
Pteridin-2,4,7-triamin, 6-(4-(2-(1-Pyrrolidinyl)ethoxy)phenyl)- durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren (z. B. Palladium auf Kohlenstoff). Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl sind entscheidend für das Erreichen der gewünschten Ergebnisse .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann Oxidation beispielsweise oxidierte Derivate ergeben, während Reduktion reduzierte Formen der Verbindung erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Pteridin-2,4,7-triamin, 6-(4-(2-(1-Pyrrolidinyl)ethoxy)phenyl)- hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich ihrer Wechselwirkungen mit Enzymen und anderen Biomolekülen.
Medizin: Es werden Forschungen durchgeführt, um ihre potenziellen therapeutischen Anwendungen zu untersuchen, z. B. ihre Rolle bei der Medikamentenentwicklung und als diagnostisches Werkzeug.
Wirkmechanismus
Der Wirkmechanismus von Pteridin-2,4,7-triamin, 6-(4-(2-(1-Pyrrolidinyl)ethoxy)phenyl)- beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen beteiligten Signalwege hängen von der jeweiligen Anwendung und dem biologischen Kontext ab .
Wirkmechanismus
The mechanism of action of Pteridine-2,4,7-triamine, 6-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 6-{4-[2-(Dimethylamino)ethoxy]phenyl}pteridin-2,4,7-triamin
- 2,4,7-Pteridintriamin,6-[4-[2-(4-Morpholinyl)ethoxy]phenyl]
- 2,4,7-Pteridintriamin,6-[4-[2-[bis(1-Methylethyl)amino]ethoxy]phenyl]
Einzigartigkeit
Pteridin-2,4,7-triamin, 6-(4-(2-(1-Pyrrolidinyl)ethoxy)phenyl)- ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und industrielle Anwendungen .
Eigenschaften
CAS-Nummer |
167224-18-2 |
|---|---|
Molekularformel |
C18H22N8O |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
6-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pteridine-2,4,7-triamine |
InChI |
InChI=1S/C18H22N8O/c19-15-13(22-14-16(20)24-18(21)25-17(14)23-15)11-3-5-12(6-4-11)27-10-9-26-7-1-2-8-26/h3-6H,1-2,7-10H2,(H6,19,20,21,23,24,25) |
InChI-Schlüssel |
TVLOSKCGVYPQJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3=NC4=C(N=C(N=C4N=C3N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



